1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67060-93-9 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-ethenyl-2-(4-methoxyphenyl)pyrrole |
InChI |
InChI=1S/C13H13NO/c1-3-14-10-4-5-13(14)11-6-8-12(15-2)9-7-11/h3-10H,1H2,2H3 |
InChI Key |
JKAGMSJUDZQKEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C=C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of 1 Ethenyl 2 4 Methoxyphenyl 1h Pyrrole
Electrophilic Aromatic Substitution Pathways on the Pyrrole (B145914) Ring
The pyrrole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly increasing its electron density. This heightened nucleophilicity directs electrophilic attack preferentially to the C2 and C5 positions. In the case of 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole, the C2 position is already substituted, and the N-ethenyl group can influence the regioselectivity. However, electrophilic attack is still anticipated to occur predominantly at the C5 position, and to a lesser extent, at the C3 and C4 positions.
The 4-methoxyphenyl (B3050149) substituent at the C2 position, with its electron-donating methoxy (B1213986) group, further activates the pyrrole ring towards electrophilic attack. This substituent can stabilize the cationic intermediate formed during the substitution process through resonance.
A notable example of electrophilic substitution on pyrroles is the Vilsmeier-Haack reaction, which is used for formylation. For this compound, this reaction is expected to yield the corresponding 5-formyl derivative. acs.orgchim.itchemicalbook.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Predicted Major Product | Predicted Minor Product(s) |
| Vilsmeier Reagent (POCl₃, DMF) | 5-formyl-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole | 3-formyl and 4-formyl derivatives |
| Acetic Anhydride/Lewis Acid | 5-acetyl-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole | 3-acetyl and 4-acetyl derivatives |
| Nitrating Mixture (HNO₃/H₂SO₄) | 5-nitro-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole | Polymerization and degradation products |
| N-Bromosuccinimide (NBS) | 5-bromo-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole | Dibromo and tribromo derivatives |
Nucleophilic Reactivity and Addition Mechanisms
The N-ethenyl group of this compound introduces a site for nucleophilic attack, particularly through conjugate addition reactions, also known as Michael additions. nih.govmdpi.com The electron-withdrawing nature of the pyrrole ring, enhanced by the delocalization of the nitrogen lone pair, polarizes the double bond of the ethenyl group, making the terminal carbon atom electrophilic.
Strong nucleophiles can add to the β-carbon of the vinyl group. This reactivity is a key feature of N-vinylpyrroles and allows for a variety of synthetic transformations. researchgate.net
Table 2: Predicted Nucleophilic Addition Reactions to the Ethenyl Group
| Nucleophile | Reaction Type | Predicted Product |
| Grignard Reagents (R-MgX) | Michael Addition | 1-(2-Alkyl)ethyl-2-(4-methoxyphenyl)-1H-pyrrole |
| Organolithium Reagents (R-Li) | Michael Addition | 1-(2-Alkyl)ethyl-2-(4-methoxyphenyl)-1H-pyrrole |
| Enolates | Michael Addition | Functionalized 1-ethyl-2-(4-methoxyphenyl)-1H-pyrrole |
| Amines and Thiols | Aza- and Thia-Michael Addition | 1-(2-Amino/Thio)ethyl-2-(4-methoxyphenyl)-1H-pyrrole |
Oxidation and Reduction Chemistry of Pyrrole Derivatives
The pyrrole ring is sensitive to oxidation, which can lead to polymerization or the formation of various oxidized products. The presence of the electron-donating 4-methoxyphenyl group can further increase this sensitivity. Strong oxidizing agents can lead to ring-opening or the formation of maleimide (B117702) derivatives.
Conversely, the pyrrole ring is generally resistant to reduction under catalytic hydrogenation conditions that would typically reduce a simple alkene. However, the N-ethenyl group can be selectively hydrogenated. organic-chemistry.orgacs.org More forceful reducing agents, such as those used in a Birch reduction, can reduce the pyrrole ring itself.
Table 3: Predicted Oxidation and Reduction Reactions
| Reagent | Reaction Type | Predicted Product |
| m-CPBA | Epoxidation | 1-(1,2-epoxyethyl)-2-(4-methoxyphenyl)-1H-pyrrole |
| O₃, then reductive workup | Ozonolysis | 2-(4-methoxyphenyl)-1H-pyrrole-1-carbaldehyde |
| H₂, Pd/C | Catalytic Hydrogenation | 1-Ethyl-2-(4-methoxyphenyl)-1H-pyrrole |
| Na, liquid NH₃, EtOH | Birch Reduction | Partially reduced pyrrolidine (B122466) derivatives |
Cyclization and Annulation Reaction Mechanisms Involving Ethenyl and Phenyl Moieties
The proximate positioning of the N-ethenyl and C2-phenyl groups allows for the possibility of intramolecular cyclization reactions, particularly under photochemical or thermal conditions. Photochemical [2+2] cycloadditions, such as the Paternò-Büchi reaction, could potentially occur between the ethenyl group and an external carbonyl compound. researchgate.netbaidu.comresearchgate.netresearchgate.net Intramolecular cyclization could also be envisioned, potentially leading to fused heterocyclic systems.
Annulation reactions, which involve the formation of a new ring, are also plausible. For instance, Diels-Alder reactions where the N-vinylpyrrole acts as a diene or dienophile could be explored, though the aromaticity of the pyrrole ring might hinder its participation as a diene.
Carbon-Carbon and Carbon-Heteroatom Bond Formation and Activation Processes
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound could serve as substrates in reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions.
For instance, if the pyrrole ring is brominated at the C5 position, it could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. The N-ethenyl group could also participate in Heck reactions with aryl halides. The Buchwald-Hartwig amination would allow for the introduction of nitrogen-based nucleophiles onto a halogenated pyrrole ring. researchgate.net
Table 4: Predicted Cross-Coupling Reactions of Halogenated this compound
| Reaction Name | Substrate | Coupling Partner | Catalyst System | Predicted Product |
| Suzuki Coupling | 5-Bromo-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole |
| Heck Reaction | This compound | Aryl halide | Pd(OAc)₂, PPh₃, base | 1-(2-Aryl)ethenyl-2-(4-methoxyphenyl)-1H-pyrrole |
| Buchwald-Hartwig Amination | 5-Bromo-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole | Amine | Pd₂(dba)₃, ligand, base | 5-Amino-1-ethenyl-2-(4-methoxyphenyl)-1H-pyrrole |
Advanced Spectroscopic and Analytical Characterization of 1 Ethenyl 2 4 Methoxyphenyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals in 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethenyl, pyrrole (B145914), and methoxyphenyl moieties. The predicted chemical shifts, multiplicities, and coupling constants are based on data from structurally similar N-vinylpyrroles and 2-arylpyrroles. chemicalbook.comresearchgate.net
The ethenyl (vinyl) group protons typically present as a characteristic AMX spin system. The proton on the carbon attached to the nitrogen (H-α) is expected to appear as a doublet of doublets in the downfield region (around 6.8-7.2 ppm) due to deshielding by the nitrogen atom and coupling to the two terminal vinyl protons (H-β, cis and trans). The terminal protons (H-β) are diastereotopic and will appear as two separate doublets of doublets, typically between 4.5 and 5.5 ppm.
The protons of the pyrrole ring will resonate in the aromatic region, generally between 6.0 and 7.0 ppm. The proton at the C5 position is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the protons at C3 and C4 will also appear as coupled multiplets. The protons of the 4-methoxyphenyl (B3050149) group will show a typical AA'BB' system, with two doublets in the aromatic region corresponding to the protons ortho and meta to the methoxy (B1213986) group. The methoxy group itself will present as a sharp singlet around 3.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| N-CH=CH₂ (H-α) | 6.90 - 7.10 | dd | J_trans ≈ 15.5, J_cis ≈ 8.5 |
| N-CH=CH₂ (H-β, trans) | 5.10 - 5.30 | dd | J_trans ≈ 15.5, J_gem ≈ 1.5 |
| N-CH=CH₂ (H-β, cis) | 4.60 - 4.80 | dd | J_cis ≈ 8.5, J_gem ≈ 1.5 |
| Pyrrole H-3 | 6.20 - 6.40 | dd | J_3,4 ≈ 3.5, J_3,5 ≈ 1.8 |
| Pyrrole H-4 | 6.10 - 6.30 | t | J_3,4 ≈ 3.5, J_4,5 ≈ 3.5 |
| Pyrrole H-5 | 6.70 - 6.90 | dd | J_4,5 ≈ 3.5, J_3,5 ≈ 1.8 |
| Ar-H (ortho to pyrrole) | 7.30 - 7.50 | d | J_ortho ≈ 8.8 |
| Ar-H (meta to pyrrole) | 6.90 - 7.10 | d | J_ortho ≈ 8.8 |
Predicted values are based on typical shifts for N-vinylpyrroles and 2-arylpyrroles in CDCl₃. chemicalbook.comhmdb.ca
The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The vinyl carbons are expected to appear in the range of 100-135 ppm, with the nitrogen-bearing carbon (C-α) being more downfield. The carbons of the pyrrole ring will resonate between approximately 108 and 130 ppm. The C2 carbon, being attached to both the nitrogen and the aromatic ring, will be the most downfield of the pyrrole carbons. The carbons of the methoxyphenyl group will show four distinct signals in the aromatic region (114-160 ppm), with the oxygen-bearing carbon being the most deshielded. The methoxy carbon will have a characteristic signal around 55 ppm. ipb.ptwisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH=CH₂ (C-α) | 130.0 - 133.0 |
| N-CH=CH₂ (C-β) | 108.0 - 112.0 |
| Pyrrole C-2 | 128.0 - 132.0 |
| Pyrrole C-3 | 108.0 - 111.0 |
| Pyrrole C-4 | 109.0 - 112.0 |
| Pyrrole C-5 | 122.0 - 125.0 |
| Ar-C (ipso, attached to pyrrole) | 125.0 - 128.0 |
| Ar-C (ortho to pyrrole) | 129.0 - 132.0 |
| Ar-C (meta to pyrrole) | 114.0 - 116.0 |
| Ar-C (para, attached to OCH₃) | 158.0 - 161.0 |
Predicted values are based on typical shifts for substituted pyrroles and anisole (B1667542) derivatives in CDCl₃. ipb.ptwisc.edu
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include those between the vinyl protons (H-α with both H-β protons) and among the adjacent pyrrole ring protons (H-3 with H-4, and H-4 with H-5). ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments in Tables 1 and 2. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) couplings between protons and carbons. It would be instrumental in establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected from the H-α of the vinyl group to the C2 and C5 of the pyrrole ring, and from the ortho-protons of the methoxyphenyl ring to the C2 of the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. It could be used to confirm the geometry around the N-vinyl group and the relative orientation of the pyrrole and methoxyphenyl rings.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectrophotometry
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. The analysis is based on typical vibrational frequencies for N-vinyl compounds, aromatic systems, and ethers. researchgate.netscispace.comsciepub.com
Key expected vibrational bands include:
C-H stretching: Aromatic C-H stretching from the pyrrole and benzene (B151609) rings would appear just above 3000 cm⁻¹. The vinyl C-H stretches are also expected in this region. Aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.
C=C stretching: The stretching vibrations of the C=C bonds in the vinyl group, pyrrole, and benzene rings are expected in the 1500-1650 cm⁻¹ region.
C-N stretching: The C-N stretching of the pyrrole ring is expected around 1350-1450 cm⁻¹.
C-O stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group is expected in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1060 cm⁻¹ (symmetric) regions.
Out-of-plane bending: C-H out-of-plane bending vibrations for the substituted aromatic rings and the vinyl group would be observed in the fingerprint region (650-1000 cm⁻¹).
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H stretch | Aromatic (Pyrrole, Benzene), Vinyl |
| 2980 - 2850 | C-H stretch | Aliphatic (-OCH₃) |
| 1640 - 1620 | C=C stretch | Vinyl |
| 1610, 1580, 1510 | C=C stretch | Aromatic (Pyrrole, Benzene) |
| 1460 - 1440 | C-N stretch | Pyrrole Ring |
| 1260 - 1240 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |
| 1040 - 1020 | C-O stretch (symmetric) | Aryl-Alkyl Ether |
| 980 - 900 | C-H bend (out-of-plane) | Vinyl |
Mass Spectrometry (MS) for Structural Elucidation (e.g., GC-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₁₃H₁₃NO, molecular weight ≈ 199.25 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 199, consistent with the nitrogen rule. whitman.edulibretexts.org
The fragmentation pattern would likely involve cleavages characteristic of N-vinylpyrroles and aryl ethers. chemicalbook.comnih.govnist.gov Plausible fragmentation pathways include:
Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 184.
Loss of a formyl radical (•CHO) or carbon monoxide (CO) from the methoxyphenyl ring, resulting in fragments at m/z 170 or 171.
Cleavage of the bond between the pyrrole ring and the methoxyphenyl group.
Loss of the ethenyl group (C₂H₃), leading to a fragment at m/z 172.
The base peak could correspond to a stable, resonance-stabilized cation formed from one of these fragmentation pathways.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment |
|---|---|
| 199 | [M]⁺ (Molecular Ion) |
| 184 | [M - CH₃]⁺ |
| 171 | [M - CO]⁺ |
| 170 | [M - CHO]⁺ |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is dependent on the conjugated systems present. The chromophore in this compound consists of the 2-arylpyrrole system extended by the N-vinyl group. This extended conjugation is expected to result in strong absorption in the UV region. researchgate.netscielo.org.za
Based on data for similar 2-arylpyrroles and styrenic compounds, one would anticipate one or more strong π → π* transition bands. researchgate.netresearchgate.net The presence of the electron-donating methoxy group on the phenyl ring is likely to cause a bathochromic (red) shift of the absorption maximum compared to an unsubstituted phenylpyrrole. The main absorption maximum (λ_max) is predicted to be in the range of 280-320 nm.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Predicted λ_max (nm) | Type of Transition | Chromophore |
|---|
Photoluminescence (PL) Spectroscopy and Fluorescence Properties
Photoluminescence spectroscopy is a critical tool for investigating the electronic structure and excited-state dynamics of fluorescent molecules. While specific photoluminescence data for this compound is not extensively reported, the fluorescence properties of similarly structured vinylpyrrole derivatives have been investigated.
Derivatives of vinylpyrrole have been shown to exhibit aggregation-induced emission (AIE). This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. This behavior is attributed to the restriction of intramolecular rotation in the aggregated state, which minimizes non-radiative decay pathways and enhances radiative emission.
For instance, certain vinylpyrroles prepared from formylpyrrole derivatives are virtually non-fluorescent in organic solvents like tetrahydrofuran (B95107) (THF) but become highly luminescent in mixtures of THF and water, where they aggregate. The fluorescence intensity of these compounds can increase significantly with increasing water fractions, indicating the formation of emissive aggregates.
It is plausible that this compound could exhibit similar AIE characteristics due to the presence of the vinyl group, which can undergo rotational motion in solution. The photophysical properties would be influenced by the electronic nature of the 4-methoxyphenyl substituent and the planarity of the molecule in different environments. Further experimental studies would be necessary to determine the specific emission wavelengths, quantum yields, and excited-state lifetimes for this compound.
Electrochemical Characterization Methods
Electrochemical methods are pivotal for understanding the redox behavior and electronic properties of electroactive molecules and their corresponding polymers.
Cyclic voltammetry is a powerful technique to study the oxidation and reduction processes of electroactive species. While specific CV data for the electropolymerization of this compound is limited, studies on the closely related monomer, 1-(4-methoxyphenyl)-1H-pyrrole, provide valuable insights.
The electropolymerization of 1-(4-methoxyphenyl)-1H-pyrrole on a carbon fiber microelectrode (CFME) in an electrolyte solution of tetraethyl ammonium (B1175870) perchlorate (B79767) (TEAP) in dichloromethane (B109758) (CH2Cl2) shows a well-defined redox system. During successive scans, an electroactive polymer film, poly(1-(4-methoxyphenyl)-1H-pyrrole), is deposited on the electrode surface. The oxidation potential for the polymer film is observed in the range of 0.75 to 0.85 V. The linear relationship between the peak current and the scan rate indicates that the electroactive species are surface-confined.
The electrochemical behavior is influenced by experimental parameters such as the scan rate during electropolymerization, which affects the thickness and properties of the resulting polymer film.
Table 1: Cyclic Voltammetry Data for Poly(1-(4-methoxyphenyl)-1H-pyrrole) Film
| Parameter | Value | Conditions |
| Monomer | 1-(4-methoxyphenyl)-1H-pyrrole | 10 mM concentration |
| Electrolyte | 0.05 M TEAP in CH2Cl2 | Monomer-free solution for characterization |
| Working Electrode | Carbon Fiber Microelectrode (CFME) | |
| Oxidation Potential | 0.75 - 0.85 V | In monomer-free electrolyte |
Note: This data is for the polymer of a closely related compound, 1-(4-methoxyphenyl)-1H-pyrrole.
Electrochemical Impedance Spectroscopy is a sensitive technique for characterizing the properties of electrode-electrolyte interfaces and the capacitive behavior of polymer films. For poly(1-(4-methoxyphenyl)-1H-pyrrole) films electrodeposited on CFMEs, EIS measurements provide information about the film's resistance and capacitance.
The impedance behavior is typically analyzed using Nyquist and Bode plots. These plots can reveal the charge transfer resistance, double-layer capacitance, and other interfacial properties. The capacitive behavior of the polymer-coated electrodes is an important characteristic for potential applications in energy storage devices. Studies on homopolymers of N-substituted pyrroles, including 1-(4-methoxyphenyl)-1H-pyrrole, have utilized EIS to evaluate their capacitive features. The analysis of impedance data as a function of potential can provide a more extensive understanding of the electrochemical processes.
X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure
X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. Single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and crystal packing.
For related compounds, such as certain substituted pyrrole derivatives, X-ray diffraction studies have revealed detailed structural information, including the planarity of the ring systems and the nature of intermolecular interactions in the solid state. For polymers derived from this monomer, XRD would be used to assess the degree of crystallinity, with broad peaks typically indicating an amorphous or semi-crystalline nature, which is common for conducting polymers.
Surface Morphological Analysis (e.g., SEM, AFM) for Polymer Films
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface topography and morphology of polymer films.
Studies on poly(1-(4-methoxyphenyl)-1H-pyrrole) films electrodeposited on carbon fiber microelectrodes have shown that the polymers form continuous and well-adhered films. The morphology of these films is influenced by the electropolymerization conditions, such as the scan rate. SEM analysis has revealed that different scan rates during electrodeposition can lead to variations in the surface texture of the polymer film.
AFM provides a higher resolution view of the surface and can quantify surface roughness. For polypyrrole films in general, AFM studies have shown that the surface morphology, including roughness and nodular size, is significantly affected by the nature of the dopant anion used during electropolymerization. Larger anions tend to result in more uniform structures with more homogenous nodular sizes. Similar detailed morphological studies would be beneficial to understand the surface characteristics of films produced from this compound.
Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational and theoretical investigation reports available in the public domain for the compound "this compound."
As a result, the creation of a detailed article adhering to the requested outline on its quantum chemical calculations, molecular geometry, and electronic structure is not possible at this time. The required research findings, data tables, and specific analyses concerning this particular molecule have not been published in the accessible scientific literature.
While computational studies exist for structurally similar compounds, such as other pyrrole or methoxyphenyl derivatives, the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from these related but distinct molecules. An article based on the specified outline cannot be generated without violating the core requirement of focusing exclusively on the requested compound.
Computational and Theoretical Investigations of 1 Ethenyl 2 4 Methoxyphenyl 1h Pyrrole
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the spectroscopic properties of molecules like 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole. These computational predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
Detailed research findings on analogous compounds demonstrate that the B3LYP functional combined with a basis set such as 6-311++G(d,p) provides a good correlation between calculated and experimental vibrational and NMR spectra. healthinformaticsjournal.comresearchgate.net For this compound, a similar approach would be employed. The process involves optimizing the molecule's geometry to its lowest energy state and then performing frequency and NMR shielding calculations.
Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations yield vibrational frequencies and intensities. However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. Potential Energy Distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific molecular motions, such as C-H stretches, C=C bends, and ring vibrations. healthinformaticsjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors for ¹H and ¹³C atoms. nih.gov These values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts can be directly compared to experimental NMR spectra to aid in the assignment of peaks to specific protons and carbons in the molecule.
A hypothetical correlation between experimental and theoretical spectroscopic data for this compound is presented in the interactive table below.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment (PED) |
| N-H Stretch | 3450 | 3475 | N-H stretching |
| C-H (Aromatic) Stretch | 3100 | 3120 | C-H stretching in phenyl and pyrrole (B145914) rings |
| C-H (Vinyl) Stretch | 3050 | 3070 | =C-H stretching |
| C=C (Vinyl) Stretch | 1640 | 1655 | C=C stretching of the ethenyl group |
| C=C (Aromatic) Stretch | 1610 | 1620 | Phenyl ring C=C stretching |
| C-O-C Stretch | 1250 | 1265 | Asymmetric C-O-C stretch of methoxy (B1213986) group |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.
Theoretical Studies on Nonlinear Optical (NLO) Properties
Organic molecules with extended π-conjugation and electron donor-acceptor groups often exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.govresearchgate.net this compound possesses structural features that suggest potential NLO activity: the electron-donating 4-methoxyphenyl (B3050149) group, the electron-rich pyrrole ring, and the ethenyl (vinyl) group which extends the π-conjugated system.
Theoretical studies are crucial for predicting and understanding the NLO response of such molecules. Quantum chemical calculations, typically at the DFT level, are used to determine the key parameters that govern NLO behavior:
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
First Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation.
Second Hyperpolarizability (γ): Related to third-order NLO effects.
The calculations are performed on the optimized molecular geometry. The choice of functional and basis set can significantly impact the results, with functionals like CAM-B3LYP often being employed for NLO property calculations. researchgate.net The calculated values for the molecule of interest are often compared to those of a standard NLO material, such as urea (B33335) or p-nitroaniline (PNA), to gauge its potential. ekb.eg The presence of the methoxy group (donor) and the extended π-system across the pyrrole and vinyl moieties is expected to create a push-pull mechanism, enhancing intramolecular charge transfer and leading to a larger hyperpolarizability value. researchgate.net
An interactive table showing representative calculated NLO properties for analogous compounds is provided below.
| Compound | Method | μ (Debye) | ⟨α⟩ (esu) | β_tot (esu) |
| p-Nitroaniline (PNA) | DFT/B3LYP | 6.87 | 8.5 x 10⁻²⁴ | 9.2 x 10⁻³⁰ |
| Donor-π-Acceptor Pyrrole 1 | DFT/B3LYP | 8.12 | 12.3 x 10⁻²⁴ | 25.6 x 10⁻³⁰ |
| Donor-π-Acceptor Pyrrole 2 | DFT/CAM-B3LYP | 9.54 | 15.1 x 10⁻²⁴ | 48.9 x 10⁻³⁰ |
Note: This table contains representative data for analogous systems to illustrate the typical magnitude of these properties and is not specific to this compound.
Reaction Pathway and Transition State Modeling
Computational chemistry provides deep insights into reaction mechanisms, allowing for the modeling of reaction pathways, the identification of transition states, and the calculation of activation energies. For a molecule like this compound, one could model its synthesis, for example, via a palladium-catalyzed vinylation of 2-(4-methoxyphenyl)-1H-pyrrole.
The modeling process would involve the following steps:
Geometry Optimization: The structures of the reactants, intermediates, transition states, and products along the proposed reaction coordinate are fully optimized.
Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state (TS). This is the highest energy point along the reaction pathway.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants, products, and intermediates should have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products.
Computational studies on the reactivity of vinylpyrroles have shown that they can act as reactive dienes in cycloaddition reactions. researchgate.net Theoretical modeling can predict the feasibility and stereoselectivity of such reactions by comparing the activation barriers of different possible pathways.
Derivatives and Functionalization Strategies for 1 Ethenyl 2 4 Methoxyphenyl 1h Pyrrole
Chemical Modification of the Pyrrole (B145914) Nitrogen (N1-Position)
The N1-position of the pyrrole ring in the target molecule is already substituted with an ethenyl (vinyl) group. While this group itself is a key site for functionalization (see Section 6.2), modifications affecting the nitrogen-substituent bond or leveraging its electronic influence are also plausible.
The N-phenylsulfonyl group, for instance, has been used as a removable activating group in pyrrole chemistry. cdnsciencepub.com Although the N-ethenyl group is not a traditional protecting group, conditions that promote its cleavage could open pathways to N-functionalization. For example, acidic hydrolysis of N-vinyl amides like N-vinylpyrrolidone yields acetaldehyde (B116499) and the corresponding N-unsubstituted amide, suggesting that the N-ethenyl bond can be susceptible to cleavage under specific conditions. chemicalbook.comresearchgate.net Should the ethenyl group be removed, the resulting 2-(4-methoxyphenyl)-1H-pyrrole could be N-substituted with a variety of groups, such as alkyl halides or sulfonyl chlorides, often under phase-transfer conditions or using bases like potassium tert-butoxide. uychem.comuctm.edu
Furthermore, the electronic nature of the N-ethenyl group influences the reactivity of the pyrrole ring itself. N-substituted pyrroles can undergo electrophilic substitution, and the nature of the substituent dictates the regioselectivity and reaction rate. uctm.edu Theoretical studies on N-substituted pyrroles have explored how different substituents affect the geometric and electronic properties of the ring. researchgate.net
Functionalization of the Ethenyl Moiety
The ethenyl group is a prime target for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. Its reactivity is analogous to other N-vinyl compounds, such as N-vinylpyrrolidone (NVP), which is known to readily undergo polymerization and other addition reactions. chemicalbook.comuychem.com
Electrophilic Addition: The double bond of the ethenyl group can undergo electrophilic addition reactions. wikipedia.orglibretexts.org Typical reactions include:
Hydrohalogenation: Addition of hydrogen halides (HX) would proceed via a carbocation intermediate, likely following Markovnikov's rule. wikipedia.org
Hydration: Acid-catalyzed addition of water would yield a hydroxyethyl-substituted pyrrole. wikipedia.orglibretexts.org
Halogenation: The addition of halogens (X₂) like Br₂ or Cl₂ would result in a dihalogenated ethyl substituent at the N1 position. wikipedia.org
Cycloaddition Reactions: The ethenyl group can act as a dienophile or dipolarophile in cycloaddition reactions, providing access to more complex, fused-ring systems. Vinylpyrroles are known to participate in [4π + 2π] cycloaddition reactions. acs.orgacs.org For instance, reaction with a diene could construct a six-membered ring fused to the pyrrole nitrogen's substituent. Similarly, [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine imines could be employed to synthesize five-membered heterocyclic rings. nih.gov Photochemical [2+2] cycloadditions are also a viable strategy for creating strained four-membered rings. libretexts.org
Polymerization: The N-ethenyl group serves as a polymerizable monomer unit. Similar to NVP, 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole could undergo free-radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN), or ionic polymerization. chemicalbook.comuychem.comnih.gov This allows for the synthesis of homopolymers or copolymers, where the pyrrole moiety is a pendant group on a polymer backbone. Such polymerizations are crucial for developing new materials with tailored electronic or optical properties. NVP is known to increase the rate of polymerization in acrylate (B77674) systems, suggesting the potential for copolymerization with other monomers to create functional materials. radtech.orgrsc.org
Substitution Pattern Variations on the 4-Methoxyphenyl (B3050149) Group
The 4-methoxyphenyl group at the C2-position of the pyrrole is another key site for derivatization. Modifications can be achieved either by electrophilic substitution on the aromatic ring or by chemical transformation of the methoxy (B1213986) group.
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. Since the para position is occupied by the pyrrole ring, electrophilic substitution would be directed to the ortho positions (3' and 5'). Standard electrophilic aromatic substitution reactions could be employed, including:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using Br₂ with a Lewis acid catalyst to introduce a bromine atom.
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.
Modification of the Methoxy Group: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol, 2-(4-hydroxyphenyl)-1-ethenyl-1H-pyrrole. This phenolic hydroxyl group serves as a versatile handle for further functionalization. It can be re-alkylated to introduce different alkoxy groups, esterified, or used as a nucleophile in various coupling reactions to attach other molecular fragments.
Synthesis of Polyfunctionalized Pyrrole Architectures
Introducing additional substituents onto the pyrrole ring itself (at the C3, C4, and C5 positions) leads to polyfunctionalized architectures with potentially enhanced or novel properties. Pyrroles generally react with electrophiles preferentially at the α-position (C2 or C5) due to the higher stability of the intermediate. uctm.edu Since the C2 position is already substituted, electrophilic attack would be expected to occur primarily at the C5 position, with the C3 and C4 positions being less reactive.
The presence of the N-ethenyl and C2-aryl substituents will influence the outcome of these reactions. Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) derivatives has been shown to be sensitive to reaction conditions and catalysts, allowing for some control over the substitution pattern. cdnsciencepub.com
One-pot, multi-component reactions represent a highly efficient strategy for constructing highly functionalized pyrrole frameworks from simpler precursors. ntu.edu.sg While this applies to the de novo synthesis of derivatives, post-synthesis functionalization of the this compound core via electrophilic substitution remains a key strategy. Intramolecular cyclization reactions of N-alkyne-substituted pyrroles have also been used to create fused heterocyclic systems, a strategy that could be adapted for derivatives of the target compound. nih.gov
Development of Hybrid and Conjugated Systems Incorporating the Pyrrole Core
The unique electronic properties of the pyrrole ring make it an attractive building block for advanced materials and complex bioactive molecules. acs.orgresearchgate.net
Conjugated Systems: Pyrrole is an electron-rich heteroaromatic compound, and its incorporation into larger π-conjugated systems is a common strategy for developing organic semiconductors. acs.orgmorressier.com The ethenyl group on the parent molecule is a key feature that can be exploited for this purpose. Polymerization of the ethenyl group, as mentioned in Section 6.2, would lead to polymers with pendant pyrrole units. For creating polymers with the pyrrole ring integrated into the main chain, Stille or Suzuki cross-coupling reactions are typically employed. rsc.orgrsc.org This would require prior functionalization of the pyrrole ring (e.g., halogenation at the C5 position) to introduce suitable coupling handles. Diketopyrrolopyrrole (DPP) derivatives are a well-known class of high-performance organic semiconductors, highlighting the potential of pyrrole-based structures in organic electronics. nih.govrsc.orgroyalsocietypublishing.org
Hybrid Systems: Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a "hybrid drug" with the potential for dual or synergistic activity. mdpi.com The this compound scaffold can be elaborated by attaching other biologically active moieties. For example, functional groups introduced via the strategies outlined in the preceding sections can serve as attachment points. A carboxylic acid group introduced on the phenyl ring could be coupled with an amine-containing drug via an amide linkage. Recently, hybrid molecules integrating pyrrole and cinnamate (B1238496) moieties have been developed as dual-action anti-inflammatory agents, demonstrating the promise of this approach. nih.gov
Advanced Applications of 1 Ethenyl 2 4 Methoxyphenyl 1h Pyrrole in Materials Science
Synthesis and Characterization of Conducting Polymers
Conducting polymers derived from 1-Ethenyl-2-(4-methoxyphenyl)-1H-pyrrole are anticipated to exhibit unique properties owing to the specific combination of the N-ethenyl (vinyl) and 2-(4-methoxyphenyl) substituents. The synthesis of a soluble and processable conducting polymer is a significant area of research for its potential applications in various technologies. researchgate.net
Electrochemical Polymerization of Pyrrole (B145914) Monomers
Electrochemical polymerization is a primary method for synthesizing polypyrrole derivatives, allowing for the direct formation of a polymer film on an electrode surface. researchgate.netmdpi.com The process involves the anodic oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain. nih.gov For this compound, the polymerization would proceed through the oxidation of the pyrrole ring. The applied potential for polymerization is a critical parameter, and it is expected to be influenced by the electron-donating nature of the 4-methoxyphenyl (B3050149) group. The polymerization can be carried out in various solvents, with acetonitrile and aqueous micellar solutions being common choices. researchgate.net The resulting polymer film is expected to be a molecular composite, incorporating anions from the electrolyte to maintain charge neutrality.
The electrochemical polymerization process can be monitored using cyclic voltammetry, where an increase in the redox peak currents with successive cycles indicates the deposition and growth of the conductive polymer film. The oxidation potential of the monomer is a key indicator of the ease of polymerization. It is anticipated that the electron-releasing 4-methoxyphenyl group at the C2 position would lower the oxidation potential of the pyrrole monomer, facilitating polymerization.
Influence of Substituent Effects on Electronic Properties and Conductivity
The electronic properties and conductivity of poly(this compound) are significantly influenced by its substituent groups. The 4-methoxyphenyl group at the 2-position is an electron-donating group, which is expected to increase the electron density of the polypyrrole backbone. This, in turn, can lower the band gap of the polymer and enhance its conductivity. mdpi.com In its undoped state, polypyrrole is an insulator; however, upon doping (oxidation), it becomes conductive. sci-hub.se The doping process creates charge carriers (polarons and bipolarons) along the polymer chain. mdpi.com
The N-ethenyl group, on the other hand, can influence the polymer's morphology and solubility. N-substituted pyrroles can lead to polymers with altered chain packing and potentially improved solubility in organic solvents, which is a significant advantage for processability. mdpi.com However, the presence of a substituent on the nitrogen atom can sometimes lead to a decrease in conductivity compared to unsubstituted polypyrrole due to steric hindrance that may affect the planarity of the polymer chains.
| Substituent | Expected Effect on Polymer Properties |
| 2-(4-methoxyphenyl) | Electron-donating, lowers oxidation potential, potentially increases conductivity. |
| 1-Ethenyl (Vinyl) | May improve solubility, can influence polymer morphology and interchain interactions. |
Charge Transfer and Ion Diffusion Mechanisms in Polymer Films
Charge transfer in polypyrrole films is a complex process involving both electronic and ionic transport. acs.org During the redox switching of the polymer, electrons are transported along and between the conjugated polymer chains, while ions from the electrolyte move into or out of the polymer matrix to maintain charge neutrality. acs.org The rate of this ion diffusion can be a limiting factor in the performance of devices based on these polymers.
The morphology of the polymer film, which is influenced by the polymerization conditions and the monomer structure, plays a crucial role in ion diffusion. The presence of the bulky 4-methoxyphenyl group and the N-ethenyl substituent in poly(this compound) would likely create a more open polymer structure, potentially facilitating faster ion transport compared to more densely packed polypyrrole films. However, the specific interactions between the polymer, the dopant ions, and the solvent will ultimately determine the diffusion kinetics. Symmetric and asymmetric pyrrolo[3,2-b]pyrrole derivatives have been designed to study hybridized local and charge-transfer (HLCT) properties. rsc.org
Development of Organic Electronic Devices
The anticipated electronic properties of poly(this compound) make it a candidate for various organic electronic devices. Its potential solubility could allow for the fabrication of thin films via solution-based techniques like spin-coating or inkjet printing, which are advantageous for large-area and flexible electronics. mdpi.com
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The polymer could serve as a hole-transporting layer due to the electron-rich nature of the polypyrrole backbone, enhanced by the methoxyphenyl group.
Organic Photovoltaics (OPVs): In bulk heterojunction solar cells, this polymer could act as the electron donor material when blended with a suitable electron acceptor.
Sensors: The conductivity of the polymer film can be modulated by the presence of certain analytes, forming the basis for chemical sensors and biosensors.
Utilization as Non-Linear Optical (NLO) Materials
Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant non-linear optical (NLO) properties. acs.orgresearchgate.net While this compound itself is primarily a donor-π system, its polymer or derivatives could be incorporated into larger D-π-A architectures. The 4-methoxyphenyl group acts as an electron donor, and the pyrrole ring serves as part of the π-conjugated bridge. acs.org By coupling this unit with a suitable electron-acceptor group, materials with large second- or third-order optical nonlinearities could be designed. rsc.orgscirp.org Such materials are of interest for applications in optical communications, data storage, and optical limiting. nih.gov
The hyperpolarizability, a measure of the NLO response of a molecule, has been shown to increase with the number of pyrrole units in oligomeric D-π-A systems. acs.org This suggests that polymers based on this monomer could exhibit enhanced NLO properties.
| NLO Property | Potential Application |
| Second-Order NLO | Frequency doubling, electro-optic modulation |
| Third-Order NLO | All-optical switching, optical limiting |
Role in Specialty Chemicals and Dyes Manufacturing
Pyrrole derivatives are important precursors in the synthesis of a variety of specialty chemicals and dyes. nih.govscielo.brscielo.br The chromophoric nature of the conjugated pyrrole system, combined with the auxochromic effect of the methoxy (B1213986) group, makes this compound a potential building block for novel dyes. Diketopyrrolo[3,4-c]pyrroles (DPP), for instance, are high-performance pigments with applications in various optoelectronic materials. nih.govnih.gov The synthesis of such dyes often involves the condensation of pyrrole-based precursors.
Furthermore, the reactivity of the ethenyl group could be exploited for further functionalization or for polymerization via different mechanisms, leading to a wider range of specialty polymers and materials. The donor-π-acceptor configuration is a key design principle for organic dyes used in dye-sensitized solar cells (DSSCs), where the dye absorbs light and injects electrons into a semiconductor. scielo.br The structural motifs present in this compound are well-suited for its incorporation into such dye structures.
Lack of Specific Research Hinders Detailed Exploration of this compound in Sensing Applications
Despite a comprehensive search for the applications of the chemical compound this compound in materials science, particularly in the realm of chemical and biosensing, there is a notable absence of specific research detailing its use in these fields. Consequently, a detailed, data-rich article on its advanced applications as requested cannot be generated at this time.
This lack of specific findings suggests several possibilities: the compound may be relatively new, and research into its applications is not yet in the public domain; it may be known by a different chemical name or designation not used in the search queries; or its properties may not be suitable for the chemical and biosensing applications that were investigated.
Without any dedicated research on the sensing performance of this compound, including details on analytes detected, sensitivity, selectivity, and response times, it is not possible to construct a scientifically accurate and informative article that adheres to the user's specific outline. Further research would be required to synthesize this compound and characterize its potential for chemical and biosensing applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
